Hydrophobic Surface Area and Predicted LogP: N-Butyl vs. N-Methyl and N,N-Dibutyl Analogs
The predicted partition coefficient (ALogP) and topological polar surface area (TPSA) differentiate 4-(N-butylaminomethyl)-5-methylimidazole from its closest N-alkyl congeners. Relative to the N-methyl analog, the N-butyl derivative shows an increase in computed AlogP of approximately 1.2 log units, corresponding to roughly a 15-fold increase in theoretical membrane partitioning [1]. Compared to the N,N-dibutyl analog, the mono-butyl compound retains one hydrogen bond donor (the secondary amine), resulting in a TPSA of approximately 40.6 Ų versus approximately 32.3 Ų for the tertiary amine [2]. This balance of moderate lipophilicity with hydrogen bond donor capacity is a key differentiator for CNS drug-like property optimization [3].
| Evidence Dimension | Computed lipophilicity (ALogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | ALogP ≈ 1.9; TPSA ≈ 40.6 Ų; HBD count = 2 (imidazole NH + secondary amine NH) |
| Comparator Or Baseline | 4-(N-methylaminomethyl)-5-methylimidazole: ALogP ≈ 0.7; TPSA ≈ 40.6 Ų; 4-(N,N-dibutylaminomethyl)-5-methylimidazole: ALogP ≈ 3.5; TPSA ≈ 32.3 Ų |
| Quantified Difference | ΔALogP ≈ +1.2 vs. N-methyl; ΔALogP ≈ –1.6 vs. N,N-dibutyl; HBD count = 2 vs. 2 (N-methyl) and 1 (N,N-dibutyl) |
| Conditions | Computed using consensus ALogP algorithm; TPSA calculated from 2D topology; data sourced from ChEMBL and ZINC15 databases [1][2] |
Why This Matters
The N-butyl compound occupies a lipophilicity window that balances cell permeability with aqueous solubility, making it a strategically superior starting point for lead optimization compared to the overly polar N-methyl or excessively lipophilic N,N-dibutyl analogs.
- [1] ChEMBL Database. CHEMBL4746351 – Computed Properties for N-butyl-1-(5-methyl-1H-imidazol-4-yl)methanamine. EMBL-EBI. View Source
- [2] ZINC15 Database. ZINC60024251 – 4-(N-butylaminomethyl)-5-methylimidazole. UCSF. View Source
- [3] Wager, T.T. et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 420-434. DOI: 10.1021/cn100007x. View Source
